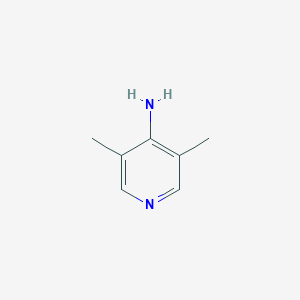
Hydroxide
概要
説明
Hydroxide, also known as the hydroxyl ion, is a negatively charged molecule consisting of one oxygen atom and one hydrogen atom. It is a key component in many chemical reactions and plays an important role in various scientific research applications.
科学的研究の応用
Magnesium Hydroxide and Oxide Applications : Magnesium hydroxide (Mg(OH)₂) and magnesium oxide (MgO) are noted for their broad application potential in science and practical uses. These include their roles as antibacterial agents, neutralizers of pollutants in fresh and wastewater, components of membranes, and notably, as flame retardants. Magnesium oxide, in particular, is recognized for its use as a fire-resistant and insulating material, and in applications such as adsorbents, active catalysts, and catalyst supports (Pilarska, Klapiszewski, & Jesionowski, 2017).
Sodium Hydroxide in Waste Treatment : The separation of sodium salts from alkaline tank waste using liquid-liquid extraction chemistry, particularly focusing on sodium hydroxide, was studied for its potential in reducing the volume of tank waste and recycling valuable components (Moyer, Marchand, Bonnesen, Bryan, & Haverlock, 2002).
Layered Double Hydroxide in Nanotoxicology : Layered double hydroxide (LDH) nanomaterials are under research for their potential in drug and gene delivery. The study of their in vivo delivery kinetics, persistence, and bioaccumulation is critical in the field of nanotoxicology (Musumeci, Schiller, Xu, Minchin, Martin, & Smith, 2010).
Nickel Hydroxide in Electrochemical Applications : Nickel hydroxide (Ni(OH)₂) is extensively studied for its application in Ni-based alkaline rechargeable batteries and other electrochemical devices. Research into nanostructural control of nickel hydroxide is significant for improving charge capacity and electrochemical activity (Sakai, Miyazaki, & Kijima, 2008).
Hydroxide Ions in High Temperature Corrosion Processes : The formation of volatile metal hydroxides from metal oxides and water vapor plays a significant role in high temperature corrosion processes. Studies on the thermodynamics of these reactions contribute to understanding corrosion in various industrial applications (Jacobson, Myers, Opila, & Copland, 2005).
Amorphous Nickel Hydroxide for Supercapacitors : The use of amorphous nickel hydroxide nanospheres in electrochemical supercapacitors has been demonstrated. This material shows high capacitance and energy density, offering potential in advanced electrochemical pseudocapacitor applications (Li, Yu, Wang, Liu, Liang, Xiao, Wang, Tong, & Yang, 2013).
特性
CAS番号 |
14337-01-0 |
|---|---|
製品名 |
Hydroxide |
分子式 |
OH(−) HO- |
分子量 |
17.007 g/mol |
IUPAC名 |
hydroxide |
InChI |
InChI=1S/H2O/h1H2/p-1 |
InChIキー |
XLYOFNOQVPJJNP-UHFFFAOYSA-M |
SMILES |
[OH-] |
正規SMILES |
[OH-] |
その他のCAS番号 |
14337-01-0 14280-30-9 |
物理的記述 |
Solid |
同義語 |
hydroxide hydroxide ion hydroxyl ion OH- |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

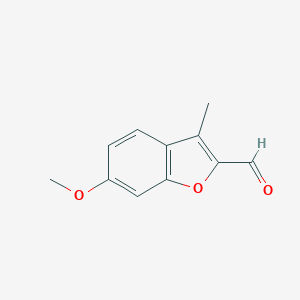
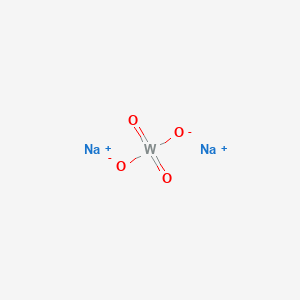
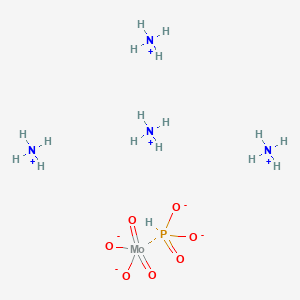
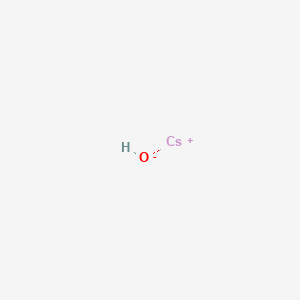

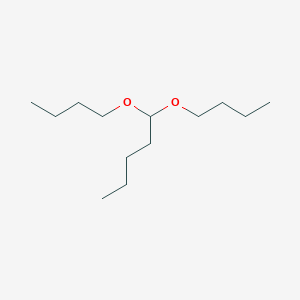
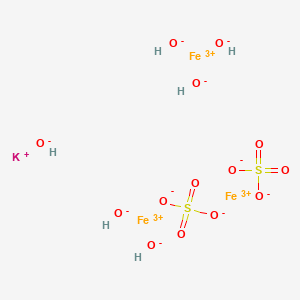
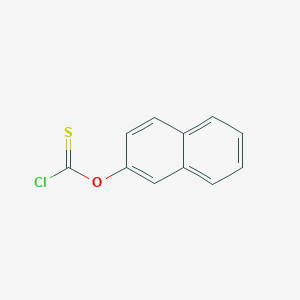

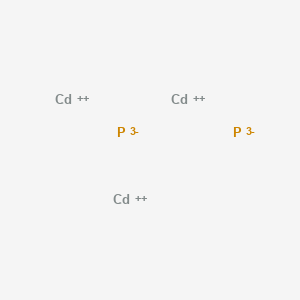
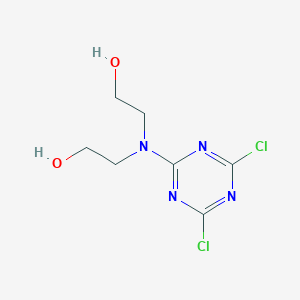
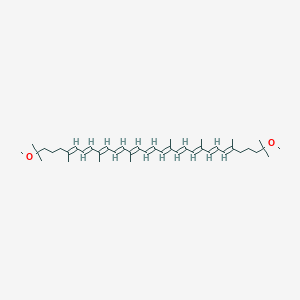
![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
